N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15704661
Molecular Formula: C31H26ClN5O3S
Molecular Weight: 584.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H26ClN5O3S |
|---|---|
| Molecular Weight | 584.1 g/mol |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C31H26ClN5O3S/c1-39-27-17-12-23(18-28(27)40-20-22-8-4-2-5-9-22)19-33-34-29(38)21-41-31-36-35-30(24-13-15-25(32)16-14-24)37(31)26-10-6-3-7-11-26/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+ |
| Standard InChI Key | UEUBYBQMBVQSBI-HNSNBQBZSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
| Canonical SMILES | COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
Introduction
N'-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a hydrazide group, a triazole moiety, and aromatic rings. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of a triazole ring and a hydrazide group imparts unique chemical properties and biological activities, making it a valuable candidate for further pharmacological studies.
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the triazole ring and the introduction of the hydrazide group. These reactions often require specific conditions involving acids, bases, and solvents such as ethanol or dichloromethane, along with catalysts like palladium or platinum.
Biological Activities
Compounds with similar structures have shown promising biological activities, particularly in antimicrobial and anticancer research. They can inhibit various enzymes and pathways involved in cancer progression, inflammation, and microbial infections. The triazole moiety is known for its ability to interact with metal ions and enzymes, potentially inhibiting their activity and influencing cellular pathways involved in signal transduction.
Potential Applications
Given its structural features and potential biological activities, N'-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has potential applications in various fields, including:
-
Pharmaceuticals: As a potential anticancer or antimicrobial agent.
-
Biotechnology: In the development of new therapeutic strategies targeting specific enzymes or receptors.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume